molecular formula C11H17NO5 B13711775 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid

1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid

Cat. No.: B13711775
M. Wt: 243.26 g/mol
InChI Key: PCKKAGLREONNRM-UHFFFAOYSA-N
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Description

1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine-3-carboxylic acid derivative characterized by a tert-butoxy-substituted oxoethyl group at the N1 position.

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-9(14)6-12-5-7(10(15)16)4-8(12)13/h7H,4-6H2,1-3H3,(H,15,16)

InChI Key

PCKKAGLREONNRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CC(CC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid typically involves multiple steps, including esterification and protection reactions. One common method involves the reaction of tert-butanol with ethyl oxalyl chloride to form the tert-butoxy ester. This intermediate is then reacted with a pyrrolidine derivative under controlled conditions to yield the final product .

Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include di-tert-butyl dicarbonate (Boc2O) for protection, and various acids and bases for deprotection and substitution reactions . Major products formed from these reactions include amines, alcohols, and ketones.

Scientific Research Applications

1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is added to amines under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table compares the target compound with structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives:

Compound Name Substituent at N1 Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound 2-(tert-Butoxy)-2-oxoethyl C₁₂H₁₇NO₅ 255.27 Not explicitly provided High lipophilicity; tert-butyl ester enhances stability.
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 2,4-Difluorophenyl C₁₁H₉F₂NO₃ 253.20 Not provided Enhanced electron-withdrawing effects from fluorine atoms; used in antimicrobial studies.
1-[2-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid 2-(4-Methoxyphenyl)ethyl C₁₅H₁₉NO₅ 293.32 85263-80-5 Methoxy group increases solubility; explored as a building block in drug discovery.
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl C₆H₉NO₃ 143.14 42346-68-9 Simplified structure; used in peptide synthesis.
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Chloro-2-hydroxyphenyl C₁₁H₁₀ClNO₄ 255.66 Not provided Chlorine and hydroxy groups confer polarity; investigated for anti-inflammatory activity.

Drug Discovery

  • The tert-butoxyethyl group in the target compound may serve as a protective group for carboxylic acids, enabling controlled release in vivo. Similar strategies are seen in bis-CNB-GABA, where tert-butyl esters facilitate photolabile neurotransmitter release .
  • The 1-(2,4-difluorophenyl) analog demonstrates antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to fluorine’s electronegativity enhancing target binding .

Material Science

  • Pyrrolidine derivatives with bulky substituents (e.g., tert-butoxy) are explored as ligands in asymmetric catalysis. For example, tert-butyl esters in zinc/aluminum layered double hydroxides improve thermal stability in composite materials .

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